molecular formula C27H27N3O B2862416 N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide CAS No. 956263-31-3

N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide

Cat. No.: B2862416
CAS No.: 956263-31-3
M. Wt: 409.533
InChI Key: ZPDTXRRWTFBHQB-UHFFFAOYSA-N
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Description

“N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a naphthyl group, a phenyl group, a cyclohexanecarboxamide moiety, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring, a five-membered aromatic ring with two nitrogen atoms, would be a key feature . The naphthyl and phenyl groups are both aromatic hydrocarbons, with the naphthyl group being based on naphthalene and the phenyl group being based on benzene .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring and the other functional groups. Pyrazoles can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could impact its solubility . The aromatic rings could contribute to its UV/visible spectrum .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds with structural elements similar to N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide often focuses on their synthesis and structural characterization. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which share a cyclohexanecarboxamide moiety, have been explored. These compounds were characterized by various spectroscopic techniques, and their molecular structures were confirmed through X-ray crystallography, demonstrating the cyclohexane ring's chair conformation and highlighting the importance of intramolecular hydrogen bonding (Özer et al., 2009).

Potential for Material Science Applications

Compounds containing the pyrazole and naphthyl groups have been investigated for their potential applications in material sciences, such as organic light-emitting diodes (OLEDs). Research on 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents demonstrates their utility as emitting materials in OLEDs. These studies suggest the potential of this compound and similar compounds in the development of advanced materials with specific electronic properties (T. and et al., 2001).

Pharmacological Research

The pharmacological evaluation of related heterocyclic compounds, such as 1,3,4-oxadiazole and pyrazole derivatives, has been a significant area of research. These studies often focus on assessing the compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Findings indicate that certain derivatives exhibit promising pharmacological potentials, such as binding to epidermal growth factor receptor (EGFR) and tubulin, highlighting the relevance of researching this compound for possible therapeutic applications (Faheem, 2018).

Synthetic Chemistry Innovations

In synthetic chemistry, compounds like this compound inspire the development of new synthetic methodologies and reactions. For instance, the synthesis of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus has been explored, leading to the creation of compounds with various biological activities. Such research underscores the importance of developing novel synthetic routes and the potential biological applications of these compounds (El-Wahab et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrazole derivatives have shown biological activity and could potentially interact with biological targets in a variety of ways .

Future Directions

The future research directions would likely depend on the observed properties and potential applications of the compound. Given the biological activity observed for many pyrazole derivatives, one potential area of interest could be in drug discovery .

Properties

IUPAC Name

N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c31-27(21-10-3-1-4-11-21)28-18-24-19-30(25-13-5-2-6-14-25)29-26(24)23-16-15-20-9-7-8-12-22(20)17-23/h2,5-9,12-17,19,21H,1,3-4,10-11,18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDTXRRWTFBHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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